Ligularidine

Overview

Description

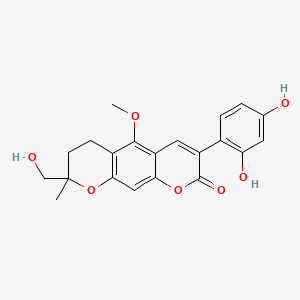

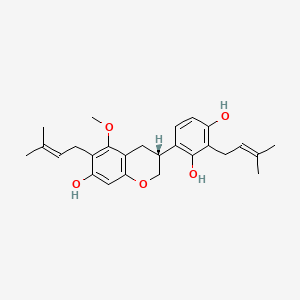

Ligularidine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores .

Synthesis Analysis

Pyrrolizidine alkaloids, such as Ligularidine, are synthesized by plants and are thought to act as defense compounds against herbivores . While the intermediates were well defined by feeding experiments, only one enzyme involved in PA biosynthesis has been characterized so far, the homospermidine synthase catalyzing the first committed step in PA biosynthesis .

Scientific Research Applications

Defense Chemicals in Plants

Ligularidine, as a type of pyrrolizidine alkaloid, is predominantly produced by plants as defense chemicals against herbivores . It’s estimated that approximately 6,000 plant species worldwide, representing 3% of all flowering plants, produce these secondary metabolites .

Structural Diversity and Biosynthesis

Pyrrolizidine alkaloids like Ligularidine display a wide structural diversity and occur in a vast number of species . Despite their importance, there is limited knowledge about their biosynthesis . The intermediates were well defined by feeding experiments, but only one enzyme involved in pyrrolizidine alkaloid biosynthesis has been characterized so far .

Toxicity

These alkaloids exhibit strong hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities . They pose a serious threat to the health of humans since they are known contaminants of foods including grain, milk, honey, and eggs, as well as plant-derived pharmaceuticals and food supplements .

Impact on Livestock and Fodder

Livestock and fodder can be affected due to pyrrolizidine alkaloid-containing plants on pastures and fields . This highlights the importance of monitoring and managing the presence of these plants in areas where livestock are grazing.

Role in Plant Ecology

The production of pyrrolizidine alkaloids like Ligularidine plays a role in plant ecology . As defense compounds, they can influence the interactions between plants and herbivores, potentially affecting the distribution and survival of plant species.

Mechanism of Action

Target of Action

Ligularidine, also known as Neoligularidine, is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores . Ligularidine has been found to have significantly high mutagenic activity, with DNA/RNA synthesis being its primary target .

Mode of Action

Like other pyrrolizidine alkaloids, it is believed to interact with its targets (dna/rna) and cause changes that lead to mutagenic activity .

Biochemical Pathways

Pyrrolizidine alkaloids, including Ligularidine, are synthesized by plants through specific biosynthetic pathways . The intermediates in these pathways have been well defined by feeding experiments . Homospermidine synthase, an enzyme involved in pyrrolizidine alkaloid biosynthesis, catalyzes the first committed step in this process .

Pharmacokinetics

Pyrrolizidine alkaloids are known to pose a serious threat to human health due to their strong hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities .

Result of Action

The molecular and cellular effects of Ligularidine’s action are primarily related to its mutagenic activity . It interacts with DNA/RNA, leading to mutations that can result in various toxic effects, including hepatotoxicity, genotoxicity, cytotoxicity, tumorigenicity, and neurotoxicity .

Action Environment

The action, efficacy, and stability of Ligularidine can be influenced by various environmental factors. For instance, the concentration of pyrrolizidine alkaloids in plants can vary greatly, depending on factors such as the developmental stage, tissue type, and environmental conditions .

properties

IUPAC Name |

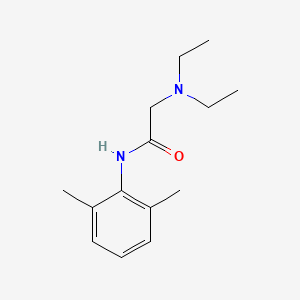

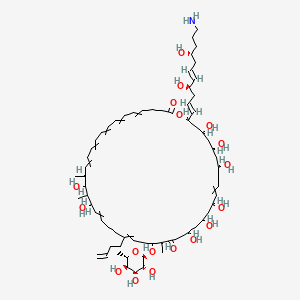

[(1R,4E,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6+,16-7-/t13-,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIAVVNLMDKOIV-BPYQQJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020081 | |

| Record name | Ligularidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligularidine | |

CAS RN |

60872-63-1 | |

| Record name | Ligularidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060872631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligularidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.